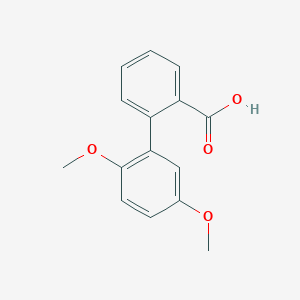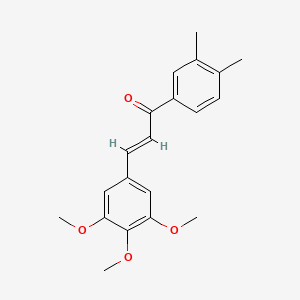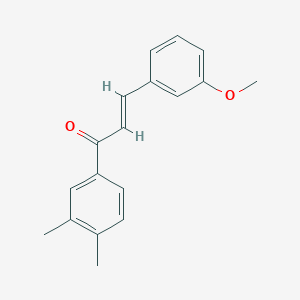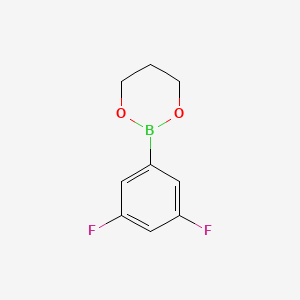
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a chemical compound with the CAS Number: 705928-14-9 . It has a molecular weight of 235.16 and its IUPAC name is 1-ethylindolin-6-amine dihydrochloride . The compound is in the form of an off-white solid .
Molecular Structure Analysis
The InChI code for 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is1S/C10H14N2.2ClH/c1-2-12-6-5-8-3-4-9(11)7-10(8)12;;/h3-4,7H,2,5-6,11H2,1H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is an off-white solid . Its molecular weight is 235.16 and its IUPAC name is 1-ethylindolin-6-amine dihydrochloride . The InChI code provides a specific representation of its molecular structure .Aplicaciones Científicas De Investigación
Anticancer Properties
Indole derivatives have garnered significant attention due to their potential as anticancer agents. The compound , 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, may exhibit cytotoxic effects against cancer cells. Researchers have investigated its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .
Antimicrobial Activity
Indoles possess inherent antimicrobial properties. Our compound could be explored as a novel antimicrobial agent against bacteria, fungi, and viruses. Its mode of action might involve disrupting microbial membranes, inhibiting enzymes, or interfering with nucleic acid synthesis. Investigating its efficacy against specific pathogens is crucial for potential clinical applications .
Neuroprotective Effects
Indole derivatives often exhibit neuroprotective properties. Our compound might play a role in preserving neuronal health, reducing oxidative stress, and modulating neurotransmitter systems. Researchers could explore its potential in treating neurodegenerative disorders such as Alzheimer’s disease or Parkinson’s disease .
Anti-inflammatory Activity
Inflammation contributes to various diseases. Indole-based compounds, including our dihydrochloride, may act as anti-inflammatory agents by suppressing pro-inflammatory cytokines, inhibiting NF-κB signaling, or modulating immune responses. Investigating its effects in animal models or cell cultures could provide valuable insights .
Enzyme Inhibition
Certain indole derivatives exhibit enzyme inhibitory activity. Our compound might target specific enzymes, such as aldose reductase (ALR2) or aldehyde reductase (ALR1). Understanding its binding affinity and specificity could lead to applications in diabetes management or other enzyme-related disorders .
Synthetic Applications
Beyond biological activities, indole derivatives serve as versatile building blocks in organic synthesis. Researchers can exploit our compound’s unique structure for constructing more complex molecules. For instance, it could participate in amide formation via N, N’-dicyclohexylcarbodiimide (DCC)-mediated coupling reactions .
Propiedades
IUPAC Name |
1-ethyl-2,3-dihydroindol-6-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-12-6-5-8-3-4-9(11)7-10(8)12;;/h3-4,7H,2,5-6,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITPFFHIQARNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)












